molecular formula C14H18N2O2S B2755192 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide CAS No. 1795305-17-7

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2755192
CAS No.: 1795305-17-7
M. Wt: 278.37
InChI Key: BWIBSCGZZGBOEG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound characterized by the presence of a pyrrole ring, a thiophene ring, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrrole Intermediate: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a halogenated propanol reacts with the pyrrole intermediate.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Final Coupling Reaction: The final step involves coupling the hydroxypropyl-pyrrole intermediate with the thiophene-acetamide moiety under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of both pyrrole and thiophene rings suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. The hydroxypropyl group and the amide linkage are common features in many bioactive molecules, indicating potential therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxy group might form hydrogen bonds with biological targets, while the aromatic rings could engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the pyrrole ring.

    N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(furan-3-yl)acetamide: Contains a furan ring instead of a thiophene ring.

    N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(phenyl)acetamide: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of its functional groups and rings, which confer specific chemical reactivity and potential biological activity. The presence of both pyrrole and thiophene rings is relatively uncommon and may offer distinct advantages in various applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-16-7-2-3-12(16)13(17)4-6-15-14(18)9-11-5-8-19-10-11/h2-3,5,7-8,10,13,17H,4,6,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIBSCGZZGBOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)CC2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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